molecular formula C9H16O2 B15201355 Tert-butyl 3-methylbut-2-enoate CAS No. 22842-54-2

Tert-butyl 3-methylbut-2-enoate

Cat. No.: B15201355
CAS No.: 22842-54-2
M. Wt: 156.22 g/mol
InChI Key: KNXISWJTUXKGCI-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylbut-2-enoate, with the CAS Registry Number 22842-54-2 , is a chemical ester with the molecular formula C9H16O2 and a molecular weight of 156.226 g/mol . This compound is a derivative of 3-methylbut-2-enoic acid (also known as senecioic acid) and serves as a versatile building block in organic and pharmaceutical synthesis . Its structure, an α,β-unsaturated ester, makes it a valuable substrate for various chemical transformations, including catalytic cross-coupling reactions and cyclization processes . In a research context, this compound is primarily valued as a synthetic intermediate. But-3-enoate esters, such as this one, are frequently employed as reaction partners in Heck coupling reactions to create more complex molecular architectures . Furthermore, its analogs are used in the synthesis of retinoid compounds for pharmaceuticals and contribute fruity notes in the development of flavors and fragrances . For laboratory analysis, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a C18-based column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry-compatible applications) . The tert-butyl ester group is often chosen in synthesis for the steric bulk and stability it provides. This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22842-54-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

tert-butyl 3-methylbut-2-enoate

InChI

InChI=1S/C9H16O2/c1-7(2)6-8(10)11-9(3,4)5/h6H,1-5H3

InChI Key

KNXISWJTUXKGCI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 3 Methylbut 2 Enoate and Its Functionalized Analogues

Established Synthetic Pathways for the 3-Methylbut-2-enoate (B8612036) Core

The construction of the 3-methylbut-2-enoate framework is a critical step that can be achieved through several reliable carbon-carbon bond-forming reactions.

Olefination reactions are powerful tools for creating carbon-carbon double bonds and are widely used to synthesize α,β-unsaturated esters.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.com For the 3-methylbut-2-enoate core, this would typically involve the reaction of an appropriate phosphonium ylide with a pyruvate (B1213749) ester. The ylide is generated by treating a phosphonium salt with a strong base. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

A significant advancement over the classic Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnumberanalytics.com This method employs a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a Wittig ylide, reacting with aldehydes or ketones to yield alkenes. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed, simplifying purification. tcichemicals.com The HWE reaction typically shows a high preference for the formation of the (E)-alkene, which is often the thermodynamically more stable isomer. wikipedia.orgnrochemistry.com The stereoselectivity can be influenced by reaction conditions such as the nature of the cation and the temperature. wikipedia.org

Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
ReagentPhosphonium ylidePhosphonate carbanion
ReactivityLess nucleophilic, more basic (non-stabilized)More nucleophilic, less basic wikipedia.org
ByproductTriphenylphosphine oxide (often difficult to remove)Dialkylphosphate salt (water-soluble, easy to remove) tcichemicals.com
Stereoselectivity(Z)-alkene from non-stabilized ylides; (E)-alkene from stabilized ylides organic-chemistry.orgPredominantly (E)-alkene wikipedia.orgnrochemistry.com

The Reformatsky reaction provides a direct route to β-hydroxy esters, which can be subsequently dehydrated to afford α,β-unsaturated esters. numberanalytics.combyjus.com Discovered by Sergey Reformatsky in 1887, the reaction involves treating an aldehyde or ketone (in this case, acetone) with an α-halo ester (such as ethyl bromoacetate) in the presence of metallic zinc. numberanalytics.combyjus.com

The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. byjus.comwikipedia.org This enolate is less reactive than a corresponding lithium enolate, which prevents it from reacting with the ester group of another molecule. wikipedia.org The organozinc reagent then adds to the carbonyl group of the ketone to form a zinc alkoxide, which upon acidic workup yields the β-hydroxy ester. byjus.com Subsequent dehydration, often under acidic or basic conditions, yields the desired 3-methylbut-2-enoate core. The use of freshly prepared zinc powder can improve reaction yields. byjus.com

Key Steps in the Reformatsky Synthesis of the 3-Methylbut-2-enoate Core
StepDescriptionReactantsProduct
1. Enolate FormationOxidative insertion of zinc into the carbon-halogen bond of an α-halo ester. byjus.comwikipedia.orgα-bromo ester, Zinc (Zn)Organozinc enolate
2. Carbonyl AdditionNucleophilic addition of the enolate to a ketone (acetone). byjus.comOrganozinc enolate, AcetoneZinc alkoxide intermediate
3. HydrolysisAcidic workup to protonate the alkoxide. byjus.comZinc alkoxide, Acid (e.g., H3O+)β-Hydroxy ester
4. DehydrationElimination of water to form a double bond.β-Hydroxy esterα,β-Unsaturated ester (3-methylbut-2-enoate)

Another strategy for synthesizing functionalized analogues of the 3-methylbut-2-enoate core involves allylic halogenation. This method introduces a reactive handle onto a pre-existing 3-methylbut-2-enoate skeleton. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light, are commonly used for this purpose. rsc.orgrsc.orgresearchgate.net

The reaction proceeds via a free radical mechanism. youtube.comyoutube.com The initiator generates a bromine radical, which abstracts a hydrogen atom from one of the methyl groups at the C3 position (the allylic position) of an ester like ethyl 3-methylbut-2-enoate. This creates a resonance-stabilized allylic radical. youtube.comstackexchange.com This radical can then react with a bromine source (Br2, present in low concentrations) to form a mixture of allylic bromides, such as ethyl 4-bromo-3-methylbut-2-enoate. rsc.orgresearchgate.net The resulting halogenated product is a versatile intermediate that can undergo various subsequent nucleophilic substitution reactions to introduce a wide range of functional groups at the C4 position. rsc.org

Formation of the Tert-butyl Ester Moiety

The introduction of the sterically demanding tert-butyl group requires specific esterification methods, as standard Fischer esterification conditions are often ineffective due to steric hindrance.

Direct esterification involves the reaction of a carboxylic acid with an alcohol. For tert-butyl 3-methylbut-2-enoate, this would be the reaction between 3-methylbut-2-enoic acid and tert-butanol (B103910). Due to the steric hindrance of the tertiary alcohol, acid-catalyzed methods are often low-yielding. More effective methods often involve activating the carboxylic acid. One such strategy uses benzotriazole (B28993) esters, formed in situ from the carboxylic acid, as efficient intermediates for esterification with tert-butyl alcohol in the presence of a base like DMAP (4-dimethylaminopyridine). researchgate.netresearchgate.net

Transesterification is a widely used and often more practical method for preparing tert-butyl esters from more common esters, such as methyl or ethyl esters. thieme-connect.com This process involves exchanging the alkyl group of an ester with a different alkyl group from an alcohol.

A highly efficient method involves the reaction of a methyl ester with potassium tert-butoxide in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at ambient temperature. thieme-connect.comthieme-connect.com This reaction is driven to completion by the formation of potassium methoxide, which is insoluble in diethyl ether and precipitates from the reaction mixture. thieme-connect.com This method is notable for its mild conditions and rapid reaction times. It is crucial to use freshly prepared potassium tert-butoxide and anhydrous solvents, as any residual tert-butanol or moisture can significantly reduce the yield. thieme-connect.com Other catalytic systems, including lanthanum(III) isopropoxide, have also been reported for the transesterification of α,β-unsaturated methyl esters with tertiary alcohols. researchgate.net

Catalytic Methods in Synthesis

The advent of catalytic methods has revolutionized organic synthesis, offering milder reaction conditions, higher efficiencies, and greater selectivity. The synthesis of this compound and its derivatives has significantly benefited from these advancements.

Palladium-Catalyzed Cyclization Processes

Palladium catalysis stands as a powerful tool for the construction of carbocyclic and heterocyclic frameworks. While direct palladium-catalyzed cyclization of this compound itself is not extensively documented, analogous reactions with related α,β-unsaturated esters demonstrate the potential of this approach. For instance, palladium-catalyzed intramolecular cyclization of unsaturated β-amino alcohols, which can be considered functionalized precursors to amino-analogues of the target ester, yield bicyclic oxazolidines with high regio- and stereocontrol. nih.gov

A notable strategy involves the γ-arylation of α,β-unsaturated esters, which can be a key step in the synthesis of functionalized analogues. The palladium-catalyzed coupling of silyl (B83357) ketene (B1206846) acetals derived from α,β-unsaturated esters with aryl bromides has been shown to be an effective method for introducing aryl groups at the γ-position. nih.gov This reaction proceeds via a proposed catalytic cycle involving the formation of a palladium dienolate complex. Although direct application to this compound needs further investigation, the methodology is robust for a range of α,β-unsaturated esters.

Catalyst SystemSubstrate TypeProduct TypeYield (%)Reference
[Pd(dba)₂]/P(tBu)₃Silyl ketene acetal (B89532) of α,β-unsaturated esterγ-Aryl-α,β-unsaturated esterup to 87 nih.gov
Pd(OAc)₂/LigandUnsaturated β-amino alcoholBicyclic oxazolidine- nih.gov

Organocatalytic Transformations

Organocatalysis has emerged as a complementary and often superior alternative to metal-based catalysis, offering mild, environmentally benign, and stereoselective transformations. For sterically hindered α,β-unsaturated esters like this compound, organocatalysis provides unique activation modes.

One such strategy is the formal Lowest Unoccupied Molecular Orbital (LUMO) activation of α,β-unsaturated esters using N-Heterocyclic Carbene (NHC) catalysts. This approach enables reactions with enamides to produce optically enriched lactam products. chigroup.site The steric hindrance of the β,β-disubstituted ester plays a crucial role in the reaction outcome. Another significant application is the enantioselective conjugate addition of nucleophiles. For example, the addition of malonates to sterically hindered β-trifluoromethyl α,β-unsaturated enones, catalyzed by bifunctional tertiary amine–thioureas, proceeds with high enantioselectivity, albeit requiring high pressure. nih.gov This highlights a potential pathway for the functionalization of this compound analogues.

CatalystSubstrate TypeNucleophileProduct TypeEnantiomeric Excess (%)Reference
N-Heterocyclic Carbene (NHC)β,β-Disubstituted unsaturated esterEnamideLactamup to 99 chigroup.site
Bifunctional tertiary amine–thioureaβ-Trifluoromethyl α,β-unsaturated enoneMalonateQuaternary center adductup to 95 nih.gov

Convergent and Divergent Synthetic Strategies for Complex Architectures

Beyond the synthesis of the core structure, the integration of this compound and its analogues into more complex molecular architectures is a key objective. Convergent and divergent strategies, often employing multi-component reactions and leading to the formation of fused heterocyclic systems, are instrumental in this regard.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom and step economy. While direct participation of this compound in well-known MCRs is not extensively reported, analogous α,β-unsaturated esters are valuable components.

For instance, a Passerini three-component reaction (P-3CR) involving an unsaturated carboxylic acid, an allyl ketone, and an isocyanide can generate an α-acyloxy carboxamide. This intermediate can then undergo a ring-closing metathesis (RCM) to produce α,β-unsaturated pyran-2-carboxamides, demonstrating the integration of an unsaturated ester motif into a complex heterocyclic system via an MCR strategy. researchgate.net

Synthesis of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is of great interest due to their prevalence in pharmaceuticals and natural products. The reactivity of the α,β-unsaturated ester moiety in this compound makes it a potential precursor for various heterocyclic scaffolds.

Methodologies for the synthesis of fused heterocycles often involve the reaction of α,β-unsaturated ketones with dinucleophiles. nih.gov By analogy, functionalized derivatives of this compound could serve as substrates for the synthesis of fused pyrimidines, pyrazolines, and other nitrogen-containing heterocycles. For example, the reaction of heteroaryl ketones with alkyl bromides can lead to N-fused heterocycles through a spiroannulation followed by an aromatization-driven intramolecular acyl transfer. nih.gov The synthesis of thieno[3,2-b]thiophene (B52689) and thieno[3,2-b]furan, important fused-ring heterocycles, has also been optimized, providing scalable access to these scaffolds which could potentially be constructed from suitable derivatives of the target ester. nih.gov

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Methylbut 2 Enoate Scaffolds

Reaction Mechanisms of Unsaturated Ester Systems

The reactivity of α,β-unsaturated esters like tert-butyl 3-methylbut-2-enoate (B8612036) is characterized by the conjugated system of the carbon-carbon double bond and the carbonyl group. wikipedia.org This conjugation creates electrophilic sites at both the carbonyl carbon and the β-carbon, making them susceptible to attack by nucleophiles. wikipedia.org

Electrophilic and Nucleophilic Addition to the Alkene

The carbon-carbon double bond in tert-butyl 3-methylbut-2-enoate can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition:

In an electrophilic addition reaction, an electrophile is attracted to the electron-rich double bond. byjus.com The reaction is initiated by the formation of a pi complex between the alkene and the electrophile, which then proceeds to form a carbocation intermediate. britannica.com This intermediate is then attacked by a nucleophile to yield the final addition product. The general mechanism is as follows:

Step 1: The electrophile (E+) attacks the double bond, forming a carbocation. The stability of the resulting carbocation influences the regioselectivity of the reaction.

Step 2: A nucleophile (Nu-) attacks the carbocation, leading to the formation of the addition product.

Nucleophilic Addition (Conjugate Addition):

Due to the electron-withdrawing effect of the adjacent carbonyl group, the β-carbon of the alkene in α,β-unsaturated esters is electrophilic. wikipedia.org This allows for a nucleophilic addition known as conjugate addition or Michael addition. wikipedia.orgrsc.org In this reaction, a nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate which is then protonated. masterorganicchemistry.com

The general mechanism for conjugate addition is:

Step 1: A nucleophile attacks the β-carbon of the unsaturated ester.

Step 2: The resulting enolate intermediate is stabilized by resonance.

Step 3: Protonation of the enolate yields the 1,4-addition product. rsc.org

The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is influenced by factors such as the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Carbonyl Reactivity and Nucleophilic Attack

The carbonyl group in this compound is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the electronegativity of the oxygen atom. msu.edu

Nucleophilic attack on the carbonyl carbon typically proceeds through a tetrahedral intermediate. youtube.comyoutube.com The general mechanism involves:

Step 1: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Step 2: The subsequent reaction depends on the nature of the nucleophile and the reaction conditions. For ester hydrolysis or transesterification, the tetrahedral intermediate can collapse, expelling the leaving group (the tert-butoxy (B1229062) group in this case). youtube.com

Acid catalysis can enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to attack by weak nucleophiles. rsc.orgmsu.edu

Radical Reaction Pathways

In addition to ionic reactions, this compound can also participate in radical reactions, particularly at the allylic position.

Mechanisms of Allylic Halogenation with Radical Initiators

Allylic halogenation allows for the substitution of a hydrogen atom at the carbon adjacent to the double bond. openochem.org This reaction is typically carried out using a low concentration of a halogen and a radical initiator, such as light (hν) or a peroxide (ROOR). openochem.orgyoutube.com N-Bromosuccinimide (NBS) is a common reagent used to provide a low, constant concentration of bromine. masterorganicchemistry.com

The mechanism proceeds via a free-radical chain reaction: openochem.orgyoutube.com

Initiation: The radical initiator generates a small number of bromine radicals. youtube.com

Propagation:

A bromine radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical and HBr. youtube.comyoutube.com

The allylic radical then reacts with a molecule of Br2 (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.comyoutube.com

Termination: The reaction is terminated when two radicals combine.

The resonance stabilization of the allylic radical can lead to the formation of isomeric products. youtube.com

Computational Modeling of Radical Intermediates

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the structure, stability, and reactivity of radical intermediates. nih.govrsc.org These calculations can provide insights into reaction barriers and thermodynamic favorability of different reaction pathways. researchgate.net For instance, DFT calculations can be used to model the geometry and electronic structure of the allylic radical formed from this compound. researchgate.netresearchgate.net

Table 1: Calculated Properties of Radical Intermediates

Intermediate Method Calculated Property Value
tert-butyl radical addition to methyl acrylate DFT Activation Barrier (TS3) 8.4 kcal/mol researchgate.net
tert-butyl radical addition to methyl acrylate DFT ΔG -15 kcal/mol researchgate.net

Cycloaddition and Rearrangement Mechanisms

The double bond in this compound can participate in cycloaddition reactions. One notable example is the [3+2] cycloaddition reaction. For instance, the reaction of an N-t-butyl nitrone with a cyanoacetylene (B89716) has been studied using Molecular Electron Density Theory (MEDT), revealing the potential for the formation of five-membered heterocyclic rings. researchgate.net While this specific example does not directly involve this compound, it illustrates a potential reaction pathway for α,β-unsaturated systems.

Rearrangement reactions can also occur, particularly involving radical intermediates. For example, radical-mediated trifunctionalization reactions can involve group migrations. mdpi.com

Formal (3+2) Cycloaddition Reactions

Formal [3+2] cycloaddition reactions are powerful tools for the construction of five-membered rings. While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of similar α,β-unsaturated esters in such transformations provides a basis for mechanistic understanding. These reactions can proceed through various mechanisms, including stepwise or concerted pathways, often facilitated by catalysts.

In a related context, the [3+2] cycloaddition of N-t-butyl nitrone with cyanoacetylene has been studied using Molecular Electron Density Theory (MEDT). This study revealed that the reaction proceeds via a one-step mechanism, with the regioselectivity being controlled by the electronic nature of the reactants. researchgate.net Such theoretical studies are invaluable for predicting the feasibility and outcome of similar reactions with this compound. The tert-butyl group on the ester would be expected to exert a significant steric influence, potentially directing the approach of the 1,3-dipole and influencing the stereochemistry of the resulting five-membered ring.

Furthermore, mechanistic models for tertiary amine-thiourea catalyzed [3+2] cycloaddition reactions have been proposed, highlighting the role of non-covalent interactions in controlling the stereochemical outcome. researchgate.net In a hypothetical reaction with this compound, the bulky tert-butyl group could enhance the diastereoselectivity by creating a more defined steric environment in the transition state.

Oxonium-Ene Reactions and Prins Cyclizations

Oxonium-ene and Prins-type cyclizations are important carbon-carbon bond-forming reactions that lead to the formation of oxygen-containing heterocycles. The Prins reaction, in its classic form, involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile to afford a variety of products, including 1,3-diols, and with subsequent cyclization, tetrahydropyrans. The stereochemical outcome of the Prins cyclization is often dictated by the adoption of a chair-like transition state, which minimizes steric interactions. acs.org

While specific studies on this compound are scarce, the behavior of similar unsaturated esters and alcohols in Prins-type reactions offers valuable mechanistic insights. For instance, the vinylogous Prins cyclization of dienyl alcohols with aldehydes has been shown to produce highly substituted tetrahydrofurans with excellent diastereo- and enantioselectivity. acs.org The bulky tert-butyl group in a substrate like this compound would be expected to play a significant role in the conformational preference of the transition state, thereby influencing the stereoselectivity of the cyclization. The inherent steric demand of the tert-butyl group could favor specific chair-like transition states, leading to a high degree of control over the relative stereochemistry of the newly formed stereocenters in the tetrahydropyran (B127337) ring.

Acid-Catalyzed Rearrangements of Related Precursors

Acid-catalyzed rearrangements of precursors structurally related to this compound, such as other β,γ-unsaturated esters and alcohols, are fundamental transformations in organic synthesis. These rearrangements often proceed through carbocationic intermediates, with the stability of these intermediates dictating the reaction pathway and the structure of the final product.

For example, the isomerization of β,γ-unsaturated thioesters to their α,β-unsaturated counterparts can be catalyzed by carboxylate salts, proceeding through an enolate intermediate. scienceopen.com In a different vein, the oxidative rearrangement of α,β-unsaturated γ-lactams to vicinally substituted 2-oxazolidinones under acidic conditions has been reported to proceed through a series of steps including Baeyer-Villiger oxidation, epoxidation, and rearrangement. acs.orgnih.gov DFT calculations in this study highlighted the crucial role of an ester substituent in stabilizing the transition state of the rearrangement. acs.orgnih.gov

A catalytic rearrangement strategy for the synthesis of α-oxygenated β,γ-unsaturated ketones from bis(allylic) alcohols has also been developed, utilizing a catalytic amount of p-toluenesulfonic acid. rsc.org Computational studies supported a mechanism involving a skeletal rearrangement, with the acidity of the catalyst influencing product selectivity. rsc.org These examples underscore the potential for this compound and its derivatives to undergo a variety of mechanistically interesting and synthetically useful acid-catalyzed rearrangements.

Influence of the Tert-butyl Group on Reaction Stereochemistry and Kinetics

The tert-butyl group is well-known for exerting profound steric and electronic effects that can significantly influence the stereochemistry and kinetics of a reaction. Its large size can direct the approach of reagents, while its electronic properties can stabilize reactive intermediates.

Steric Directing Effects

The steric bulk of the tert-butyl group is a dominant factor in controlling the stereochemical outcome of reactions. In the context of cycloaddition reactions, this steric hindrance can lead to high diastereoselectivity by favoring the formation of one diastereomer over another. For instance, in a hypothetical Diels-Alder reaction, the tert-butyl group on the dienophile, this compound, would likely direct the approach of the diene to the less hindered face of the double bond.

Studies on related systems have demonstrated the powerful directing effect of bulky substituents. For example, in the asymmetric cycloaddition of 3,4-dimethyl-1-phenylarsole, steric effects were found to control the endo/exo-selectivity of the reaction. researchgate.net Furthermore, the conformational preference of cyclic systems can be dramatically altered by the presence of a tert-butyl group. In certain cyclohexane (B81311) systems, a geminal cyclopropane (B1198618) ring can force a tert-butyl group into an axial position, a phenomenon attributed to increased torsional strain. chemrxiv.org This highlights the nuanced and powerful nature of steric interactions involving the tert-butyl group, which can override conventional conformational preferences.

In the context of SN1 reactions on a cyclohexane ring, the cis- and trans-isomers of 1-t-butyl-4-chlorocyclohexane react via the same carbocation intermediate. The difference in reaction rate is attributed to the relative ground-state energies of the starting materials, with the less stable cis-isomer reacting faster. stackexchange.com This illustrates how the steric influence of the tert-butyl group on the stability of the starting material can directly impact reaction kinetics.

Electronic Contributions to Carbocation Stability and Transition States

The tert-butyl group is a strong electron-donating group, a property that significantly stabilizes adjacent carbocations. This stabilization arises from a combination of inductive effects and hyperconjugation. The three methyl groups of the tert-butyl moiety donate electron density through the sigma bonds (inductive effect) and through the overlap of C-H σ-orbitals with the empty p-orbital of the carbocation (hyperconjugation). quora.comtestbook.comvaia.com

The stability of the tert-butyl carbocation is significantly greater than that of secondary and primary carbocations. This enhanced stability has profound implications for reaction mechanisms that proceed through carbocationic intermediates. For example, in acid-catalyzed reactions, the formation of a tertiary carbocation adjacent to the tert-butyl group would be highly favored, directing the reaction pathway.

The electronic contributions of the tert-butyl group also influence the energy of transition states. In reactions where a positive charge develops in the transition state, the electron-donating nature of the tert-butyl group can lower the activation energy, thereby increasing the reaction rate. Infrared spectroscopic studies of tert-butyl cations in condensed phases have provided detailed insights into the nature of this stabilization, revealing the interplay of hyperconjugation, polarization, and hydrogen bonding with the surrounding medium. researchgate.net These fundamental studies provide a solid basis for understanding and predicting the electronic influence of the tert-butyl group in the diverse reactions of this compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like tert-butyl 3-methylbut-2-enoate (B8612036). It provides detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer a first look into the molecule's framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of tert-butyl 3-methylbut-2-enoate displays distinct signals corresponding to the different types of protons present in the molecule. The large tert-butyl group typically shows a sharp, intense singlet due to the nine equivalent protons. nih.gov The vinylic proton and the two methyl groups on the double bond also exhibit characteristic chemical shifts and splitting patterns, which are crucial for confirming the core structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal. The carbonyl carbon of the ester group, the quaternary carbon of the tert-butyl group, and the sp² hybridized carbons of the double bond all resonate at distinct chemical shifts, confirming the fundamental structure of the molecule. wiley-vch.de

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₃ 1.45 (s, 9H) 28.3
C (CH₃)₃ - 80.3
C=CH 5.68 (s, 1H) 115.7
C =CH - 157.0
C=O - 166.2
C(CH₃)₂ 2.15 (s, 3H), 1.88 (s, 3H) 27.5, 20.4

Note: 's' denotes a singlet. Data is illustrative and may vary slightly based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between protons that are on adjacent carbon atoms, helping to establish the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it can show a correlation between the protons of the tert-butyl group and the ester carbonyl carbon, as well as the quaternary carbon, confirming the ester linkage. The Biological Magnetic Resonance Bank has entries for similar compounds like 3-methyl-2-butenoic acid, which include HMBC and COSY data that aid in understanding these correlations. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. nih.gov In the context of this compound, NOESY can reveal through-space interactions between the protons of the tert-butyl group and other nearby protons, helping to define the molecule's preferred conformation. nih.gov The intensity of NOESY cross-peaks can be particularly informative for assigning the chemical shifts of the tert-butyl groups. nih.gov

J-resolved NMR spectroscopy is a technique that separates chemical shift and coupling information into two different dimensions. This can be particularly useful for assigning the specific arrangement of atoms (regioisomers) or the 3D orientation of atoms (diastereoisomers) in more complex molecules. While this compound itself does not have diastereomers, this technique would be invaluable in distinguishing it from its regioisomers, such as tert-butyl 2-methylbut-3-enoate, by clearly resolving the coupling patterns of the vinylic and allylic protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and moderately polar molecules like esters. sielc.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺ or adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺. sielc.com This allows for the accurate determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. wiley-vch.de This high accuracy allows for the determination of the elemental composition of the molecule by comparing the measured mass to the calculated exact masses of possible molecular formulas. For this compound (C₉H₁₆O₂), HRMS can confirm this specific formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. wiley-vch.de The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-methyl-2-butenoic acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Volatile Compound Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the separation, identification, and quantification of volatile compounds such as this compound within a mixture. The gas chromatography component separates the individual components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular fingerprint.

While a specific mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for esters and compounds containing a tert-butyl group. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (156.22 g/mol ).

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for compounds with a tert-butyl group, leading to a stable tertiary carbocation. This would result in a prominent peak at m/z 141.

Loss of isobutylene (B52900): The tert-butyl group can be eliminated as isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a peak corresponding to the protonated 3-methylbut-2-enoic acid at m/z 101.

Formation of the tert-butyl cation: Cleavage of the ester bond can lead to the formation of a stable tert-butyl cation at m/z 57.

Acylium ion formation: Cleavage of the C-O bond of the ester can also result in the formation of the 3-methylbut-2-enoyl cation at m/z 83.

The retention time of this compound in the gas chromatograph is dependent on the column polarity, temperature program, and carrier gas flow rate. For analysis, a non-polar or medium-polarity column would typically be employed.

Table 1: Predicted Major Mass Spectral Fragments for this compound

m/zPredicted Fragment IonStructure of Fragment
156Molecular Ion [M]⁺C₉H₁₆O₂⁺
141[M - CH₃]⁺[C₈H₁₃O₂]⁺
101[M - C₄H₈ + H]⁺[C₅H₇O₂]⁺
83[C₅H₇O]⁺Acylium Ion
57[C₄H₉]⁺Tert-butyl Cation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds. These spectra serve as a unique "fingerprint" for a compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a high-resolution technique for obtaining an infrared spectrum. Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid and liquid samples directly, with minimal sample preparation.

The key expected vibrational frequencies for this compound are:

C=O Stretching: A strong absorption band is expected in the region of 1715-1735 cm⁻¹, characteristic of the carbonyl group in an α,β-unsaturated ester.

C=C Stretching: A medium to weak absorption band should appear around 1650 cm⁻¹ due to the carbon-carbon double bond in the 3-methylbut-2-enoate moiety.

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester linkage (acyl-oxygen) will likely appear in the 1250-1300 cm⁻¹ region, while the O-C stretch of the tert-butyl group (alkyl-oxygen) will be in the 1100-1150 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the methyl and tert-butyl groups will be observed in the 2850-3000 cm⁻¹ range. The vinylic C-H stretch is expected around 3030 cm⁻¹.

C-H Bending: The characteristic bending vibrations for the tert-butyl group (gem-dimethyl) are expected to produce strong bands around 1365 cm⁻¹ and 1390 cm⁻¹.

Table 2: Predicted FTIR and Raman Vibrational Bands for this compound

Vibrational ModePredicted FTIR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2850-30002850-3000Strong
C-H Stretch (sp²)~3030~3030Medium
C=O Stretch1715-17351715-1735Strong (FTIR), Medium (Raman)
C=C Stretch~1650~1650Medium (FTIR), Strong (Raman)
C-H Bend (gem-dimethyl)1365, 13901365, 1390Strong
C-O Stretch (acyl-oxygen)1250-13001250-1300Strong
C-O Stretch (alkyl-oxygen)1100-11501100-1150Strong

Advanced Diffraction Techniques

The process involves irradiating a single crystal with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, a crystalline derivative could be prepared, for instance, by reacting it with a metal salt to form a coordination complex, or by introducing functional groups that promote crystallization. Analysis of such a derivative would reveal:

Confirmation of Connectivity: Unambiguously confirming the atomic connections within the molecule.

Stereochemistry: Determining the relative and absolute stereochemistry if chiral centers are present in a derivative.

Conformational Details: Providing precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. For example, the planarity of the α,β-unsaturated ester system and the orientation of the bulky tert-butyl group could be definitively established.

Intermolecular Interactions: Elucidating the nature and geometry of intermolecular forces such as van der Waals interactions and, in derivatives, hydrogen bonding or other coordination bonds, which dictate the crystal packing.

Studies on other tert-butyl containing compounds have shown that the bulky tert-butyl group significantly influences the crystal packing, often leading to specific and well-defined crystalline structures. researchgate.netdntb.gov.uafigshare.com

Table 3: Illustrative Crystallographic Data Obtainable from a Derivative of this compound

ParameterExample DataSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å, β = W°Defines the size and shape of the unit cell.
Bond Length (C=O)~1.21 ÅConfirms the double bond character of the carbonyl group.
Bond Length (C=C)~1.34 ÅConfirms the double bond character of the alkene.
Bond Angle (O=C-O)~125°Reflects the sp² hybridization of the carbonyl carbon.
Torsion Angle (C-C=C-C)~180° or ~0°Indicates a trans or cis conformation of the backbone.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, including its geometry, electronic structure, and stability. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of complex organic reactions. For reactions involving α,β-unsaturated esters similar to tert-butyl 3-methylbut-2-enoate (B8612036), DFT has been employed to elucidate reaction pathways.

For instance, in a theoretical study on the hydroboration of α,β-unsaturated carbonyl compounds, DFT calculations were used to compare the favorability of 1,4- versus 1,2-hydroboration pathways. rsc.org The study revealed that for α,β-unsaturated esters, the 1,4-hydroboration pathway has a significantly lower free energy barrier for the rate-determining step (15.0 kcal mol⁻¹) compared to the 1,2-hydroboration pathway (29.7 kcal mol⁻¹), indicating a strong preference for the former. rsc.org Such insights are crucial for predicting the regioselectivity of reactions involving tert-butyl 3-methylbut-2-enoate.

DFT is also instrumental in studying the pyrolysis of esters, a common thermal decomposition reaction. organic-chemistry.org These studies often focus on the cyclic transition state involved in the syn-elimination mechanism. organic-chemistry.org While direct DFT data for this compound is scarce, studies on other tert-butyl esters have shown that the polarity of the transition state increases from primary to secondary to tertiary esters. rsc.org

Ab Initio Methods for High-Level Energy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energetic predictions, albeit at a greater computational expense. These methods are particularly valuable for obtaining precise thermochemical data.

A study on the structure-energy relationships in a series of alkyl 3-methylbut-2-enoates utilized the G3MP2 ab initio method to calculate their standard molar enthalpies of formation in the gaseous state. nih.gov The results were in excellent agreement with experimental data obtained from combustion calorimetry, validating the accuracy of the computational approach. nih.gov This synergy between experimental and theoretical data provides a high degree of confidence in the determined thermochemical properties.

Furthermore, ab initio molecular orbital calculations have been used to investigate the transition structures in the addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net These studies have shown that for reactions like the addition of ammonia, the barrier for conjugate addition is lower than that for carbonyl addition, and the conjugate addition products are more stable. researchgate.net

Reaction Kinetics and Dynamics Modeling

Understanding the rates and mechanisms of chemical reactions requires a combination of quantum chemical calculations and reaction rate theories.

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Rate Constant Determination

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. fiveable.me It assumes a quasi-equilibrium between the reactants and the transition state, the highest energy point on the minimum energy reaction path. The rate constant is then determined by the free energy of activation. fiveable.me

For unimolecular reactions, such as the gas-phase pyrolysis of esters, Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a more detailed and accurate description of the rate constant's dependence on pressure. dtic.milprsu.ac.inrsc.org RRKM theory considers the distribution of vibrational energy within the molecule and how this energy is channeled into the reaction coordinate leading to decomposition. prsu.ac.in An RRKM analysis was performed on the unimolecular decomposition of n-propyl nitrate (B79036), a related nitrate ester, to understand the effect of pressure on its thermal decomposition. dtic.mil

Mapping of Potential Energy Surfaces (PES) for Complex Reactions

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric arrangement. Mapping the PES is crucial for understanding the detailed mechanism of a reaction, including the identification of reactants, products, intermediates, and transition states.

Computational studies on the alkaline hydrolysis of methyl acetate (B1210297) have involved exploring the PES using various methods. furman.edu These studies have used conformational search routines and geometry optimization calculations to locate the lowest energy structures of intermediates and transition states. furman.edu Such explorations of the PES are vital for understanding reaction mechanisms, as demonstrated in the hydrolysis of esters where water autoionization can play a key catalytic role with a reported activation free energy of 23.8 kcal/mol. researchgate.netnih.gov

Analysis of Temperature and Pressure Dependence of Rate Coefficients

The rate coefficients of chemical reactions are often strongly dependent on temperature and pressure. Experimental and computational studies on the reaction of the ethyl radical with molecular oxygen have shown a clear dependence of the rate coefficient on both temperature and pressure, with the behavior being different in low-temperature and high-temperature regimes. nih.gov

In the context of esterification, studies have shown that temperature and pressure have a positive effect on the production of fatty acid ethyl esters (FAEE). researchgate.net For instance, high conversions can be achieved at elevated temperatures and pressures. researchgate.net Similarly, the pyrolysis of 1-t-butylbut-3-enyl acetate was studied over a temperature range of 300–350°C and a pressure range of 35–300 mmHg, demonstrating the influence of these parameters on the reaction rate. rsc.org

Consideration of Tunneling Effects in Reaction Rates

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. This effect is particularly significant for light particles like electrons and protons (hydrogen atoms). In chemical reactions, tunneling can lead to reaction rates that are significantly higher than those predicted by classical transition state theory, especially at lower temperatures.

The probability of tunneling is highly dependent on the mass of the particle and the width of the energy barrier. Heavier isotopes like deuterium (B1214612) tunnel at a much lower rate than protium, leading to large kinetic isotope effects (KIEs) that can be a signature of tunneling. Computational methods, such as those based on density functional theory (DFT) with corrections for tunneling, can be used to model these effects and predict their impact on reaction rates. Such calculations would involve mapping the potential energy surface of the reaction and then solving the Schrödinger equation to determine the tunneling probability. While experimental data on tunneling in this compound is absent, theoretical studies on similar unsaturated esters suggest that tunneling could be a non-negligible factor in their reactivity, especially in reactions with significant activation barriers where a light atom is transferred. arxiv.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is crucial in determining its physical and chemical properties. Conformational analysis involves identifying the stable conformations (conformers) of a molecule and the energy barriers for their interconversion.

Prediction of Stable Conformations and Interconversion Barriers

For this compound, the primary conformational flexibility arises from rotation around the single bonds, particularly the C(O)-O bond and the C-C single bonds. The rotation around the C2-C3 single bond in the α,β-unsaturated ester moiety gives rise to two main planar conformers: the s-trans (or s-Z) and the s-cis (or s-E) conformers.

In the s-trans conformation, the C=C double bond and the C=O double bond are on opposite sides of the connecting single bond. In the s-cis conformation, they are on the same side. Generally, for α,β-unsaturated esters, the s-trans conformer is significantly more stable than the s-cis conformer due to reduced steric hindrance and more favorable electronic interactions. The bulky tert-butyl group attached to the ester oxygen and the two methyl groups at the 3-position of the butenoate chain in this compound are expected to further destabilize the s-cis conformation due to severe steric clashes.

Computational methods like molecular mechanics (MM) and quantum mechanical calculations (e.g., DFT) can be employed to predict the geometries and relative energies of these conformers. For a closely related compound, tert-butyl crotonate, which lacks the second methyl group at the 3-position, the s-trans conformer is also predicted to be the most stable.

The interconversion between the s-trans and s-cis conformers occurs through rotation around the C2-C3 bond and requires overcoming a rotational energy barrier. This barrier can also be calculated using computational methods. The magnitude of this barrier is influenced by both steric and electronic factors. The presence of bulky substituents generally increases the energy of the transition state for rotation, leading to a higher interconversion barrier.

Molecular dynamics (MD) simulations can provide further insights into the conformational behavior of this compound in different environments, such as in various solvents. nih.govnih.gov By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the dynamics of their interconversion, offering a more complete picture of the molecule's behavior than static calculations alone.

Below is a table summarizing the expected conformational data for this compound based on general principles and data for analogous compounds. The exact values would require specific computational studies.

ConformerDihedral Angle (C=C-C=O)Relative Energy (kcal/mol)Interconversion Barrier (kcal/mol)
s-trans~180°0 (most stable)\multirow{2}{*}{Expected to be significant due to steric hindrance}
s-cis~0°Expected to be significantly higher

Table 1: Predicted Conformational Data for this compound (Note: The values presented are qualitative predictions based on known trends for similar molecules and would need to be confirmed by specific computational studies.)

Applications in Specialized Organic Synthesis and Polymer Science

Strategic Use as a Key Intermediate in Multi-Step Synthesis

The strategic placement of functional groups within tert-butyl 3-methylbut-2-enoate (B8612036) makes it a valuable intermediate. The tert-butyl ester provides steric protection and can be selectively cleaved under specific acidic conditions, while the carbon-carbon double bond and allylic methyl groups offer sites for a variety of chemical transformations.

Tert-butyl 3-methylbut-2-enoate is a valuable starting material for producing more complex molecules used in the agrochemical and specialty chemical industries. The reactivity of its allylic positions is particularly noteworthy. For instance, the related compound, methyl 3-methylbut-2-enoate, undergoes allylic halogenation when treated with reagents like N-Bromosuccinimide in the presence of a radical initiator. rsc.org This reaction introduces a halogen atom at the C-4 position, creating a highly useful synthetic handle for further modifications and construction of larger molecular frameworks. This functionalized intermediate can then be used in the synthesis of compounds with potential biological activity.

The structural core of the molecule is found in various natural products, some of which have been developed into commercial agrochemicals. A prominent example is the spinosyn family of insecticides, which are derived from macrolides produced by the bacterium Saccharopolyspora spinosa. utexas.edu These compounds feature complex polyketide-derived structures, and their synthesis relies on building blocks that share the carbon skeleton of 3-methylbutenoic acid. utexas.edu The use of the tert-butyl ester in synthetic routes offers advantages over simpler esters due to its resistance to a wide range of nucleophilic and basic conditions, allowing chemists to perform reactions on other parts of a molecule without disturbing the ester group. organic-chemistry.org

The creation of analogs of complex natural products is a key strategy in drug discovery and development, allowing for the optimization of biological activity and pharmacokinetic properties. nih.gov this compound serves as a foundational component in the synthesis of these analogs. Its structure can be incorporated into larger, more intricate molecules through various organic reactions.

For example, synthetic strategies toward cytotoxic macrolactones such as the amphidinolides have utilized building blocks derived from similar unsaturated esters. researchgate.net The synthesis of these natural product analogs often involves multi-step sequences where the ester's double bond is subjected to reactions like epoxidation, dihydroxylation, or conjugate addition to build stereochemically rich structures. The tert-butyl group plays a crucial role by ensuring the stability of the ester functionality throughout these synthetic manipulations, only to be removed at a later, strategic stage of the synthesis. organic-chemistry.org The ability to harness the existing stereochemistry and functionality of such building blocks is central to the field of combinatorial biosynthesis, where enzymes are used to create libraries of natural product derivatives for biological screening. nih.gov

Contributions to Catalysis and Catalytic Processes

The distinct electronic and steric properties of this compound and its constituent parts make it relevant to several areas of catalysis, either as a substrate that tests the efficacy of a catalyst or as a structural motif in catalyst design.

In the field of metal-mediated catalysis, the performance of a catalyst is highly dependent on the ligands coordinated to the metal center. While direct and widespread application of this compound in ligand synthesis is not extensively documented, its structural elements are relevant. The tert-butyl group is frequently used in ligand design to impart steric bulk. nih.gov This bulk can control the number of substrates that bind to the metal center, influence the stereoselectivity of a reaction, and stabilize reactive organometallic species. For example, late transition metal complexes bearing ligands with bulky tert-butyl phosphine (B1218219) groups, such as PhB(CH₂PtBu₂)₂, are used to study catalytic reactivity. google.com The ester and alkene functionalities within this compound could, in principle, be modified to incorporate coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), allowing it to act as a chelating ligand for transition metals.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs α,β-unsaturated esters as benchmark substrates. This compound is a suitable substrate for a variety of organocatalyzed transformations, including conjugate additions and cycloadditions. The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

A mild and non-reversible tert-butylation of alcohols and phenols can be achieved using a noncoordinating acid-base catalyst system. researchgate.net While this demonstrates the catalytic formation of a tert-butyl ether, the reverse—the use of the ester as a substrate—is also of significant interest. For instance, the addition of nucleophiles to the double bond, catalyzed by chiral amines or thioureas, can proceed with high enantioselectivity, creating valuable chiral building blocks for pharmaceuticals and other fine chemicals. The bulky tert-butyl group can influence the stereochemical outcome of such reactions by interacting with the catalyst and the incoming nucleophile.

The tert-butyl group is central to the catalytic cracking of ethers, a process of industrial importance for producing isobutene, a key precursor for polymers and other chemicals. The cracking of methyl tert-butyl ether (MTBE) is a well-studied example. elsevierpure.com This reaction is typically catalyzed by solid acids, such as molybdenum sulfide (B99878) clusters or acidic ion-exchange resins like Amberlyst-15. elsevierpure.comjetir.org

The catalytic process involves the protonation of the ether oxygen by a Brønsted acid site on the catalyst, followed by the elimination of the stable tert-butyl cation, which rapidly deprotonates to form isobutene. elsevierpure.com The stability of this tertiary carbocation intermediate is a key reason for the facility of this reaction. Therefore, the tert-butyl group from a molecule like this compound is directly relevant to this area of catalysis. The principles governing the acid-catalyzed cleavage of the C-O bond in the tert-butyl group are fundamental to designing and understanding catalysts for ether cracking and related dealkylation reactions. elsevierpure.comjetir.org

Interactive Data Table: Catalytic Applications

SectionApplication AreaRole of Compound/GroupCatalyst TypeRelevant Finding
6.2.1Ligand DevelopmentThe tert-butyl group provides steric bulk to control reactivity and selectivity.Metal-mediatedBulky phosphine ligands are crucial in organometallic chemistry. google.com
6.2.2OrganocatalysisSubstrate for conjugate addition and cycloaddition reactions.Organocatalysts (e.g., amines, thioureas)The α,β-unsaturated system is activated for nucleophilic attack.
6.2.3Ether CrackingThe tert-butyl group is the reactive moiety that cleaves to form isobutene.Solid Acids (e.g., Molybdenum Sulfide, Amberlyst-15)Acid sites on the catalyst facilitate the elimination of a stable tert-butyl carbocation. elsevierpure.comjetir.org

Innovations in Polymer Chemistry

Hybrid Copolymerization with Diverse Monomer Classes (e.g., Ethylene (B1197577) Oxide, Tert-butyl Methacrylate)

The combination of different monomer classes into a single polymer chain, known as hybrid copolymerization, is a significant challenge in polymer synthesis. Research has shown the successful hybrid copolymerization of vinyl monomers like tert-butyl methacrylate (B99206) (BMA) with cyclic monomers such as ethylene oxide (EO). mdpi.com This process can yield statistical copolymers, where the monomer units are arranged randomly along the polymer chain. mdpi.com

In one notable study, a hybrid copolymerization of ethylene oxide and tert-butyl methacrylate was achieved using an organocatalyst. mdpi.com The resulting polymer was characterized as a statistical copolymer, indicating that both monomer types were incorporated into the growing chain concurrently. mdpi.com This approach allows for the creation of copolymers that combine the properties of both polyethers (from ethylene oxide) and polyacrylates (from tert-butyl methacrylate), which can be tailored for specific applications like solid polymer electrolytes for lithium-ion batteries. mdpi.com

While direct studies on the hybrid copolymerization of this compound with ethylene oxide are not prevalent, the principles established with structurally similar monomers like tert-butyl methacrylate provide a foundation for potential future work. The steric hindrance from the tert-butyl group in this compound would be a critical factor to consider in such reactions, likely affecting the propagation rate constants. acs.org

Synthesis of Statistical, Block, and Graft Copolymers

The architecture of a copolymer plays a crucial role in determining its macroscopic properties. This compound and its structural isomers, like tert-butyl crotonate, have been used in the synthesis of various copolymer types through controlled polymerization techniques.

Statistical Copolymers: As mentioned, hybrid copolymerization of monomers with different reactivity, such as a vinyl monomer and a cyclic ether, can result in statistical copolymers. mdpi.com For instance, the copolymerization of ethylene oxide and tert-butyl methacrylate yields a statistical copolymer with a single glass transition temperature, confirming the random distribution of monomer units. mdpi.com

Block Copolymers: Anionic polymerization is a key technique for synthesizing block copolymers with well-defined structures. This "living" polymerization method allows for the sequential addition of different monomers to create distinct blocks. For example, while not specifically with this compound, the anionic polymerization of tert-butyl crotonate has been shown to proceed in a living manner, which is a prerequisite for forming block copolymers. acs.org This technique allows for the synthesis of polymers with narrow molecular weight distributions. acs.org

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. While specific examples of graft copolymers involving this compound are not widely documented, the functional groups present in polymers derived from it could potentially be used as sites for grafting other polymer chains.

The synthesis of these different copolymer architectures allows for the fine-tuning of material properties, combining the characteristics of the constituent monomers in a controlled manner.

Investigation of Transesterification in Polymerization Processes

During the polymerization of esters, particularly in the presence of certain catalysts or initiators, a side reaction known as transesterification can occur. This process involves the exchange of the alkoxy group of the ester with another alcohol or alkoxide species present in the reaction mixture.

In the context of hybrid copolymerization of ethylene oxide and tert-butyl methacrylate, it has been observed that transesterification of the tert-butyl group can happen concurrently with polymerization. mdpi.com The active anionic ends of the growing poly(ethylene oxide) chains can react with the tert-butyl ester of the methacrylate monomer, leading to the formation of a different ester linkage in the polymer backbone. mdpi.com This results in a more complex final polymer structure than initially targeted.

Similarly, in the anionic ring-opening polymerization of other cyclic esters like ε-caprolactone initiated by potassium tert-butoxide (t-BuOK), side reactions can lead to the formation of macromolecules with a trans-crotonate starting group. researchgate.net While this is a different monomer, it highlights the potential for side reactions involving the initiator and monomer that can alter the final polymer structure.

Understanding and controlling such side reactions are crucial for achieving the desired polymer architecture and properties. The choice of initiator, solvent, and reaction temperature can all influence the extent to which transesterification occurs. acs.orgresearchgate.net

Below is a table summarizing the types of copolymers and the polymerization techniques discussed:

Copolymer TypePolymerization TechniqueMonomersKey Findings
Statistical CopolymerHybrid CopolymerizationEthylene Oxide, Tert-butyl MethacrylateFormation of a statistical copolymer with concurrent transesterification. mdpi.com
Block CopolymerAnionic PolymerizationTert-butyl CrotonateProceeds via a "living" mechanism, suitable for block copolymer synthesis. acs.org

Environmental Transformations and Degradation Mechanisms of Analogous Tert Butyl Esters

Atmospheric and Aqueous Phase Degradation Pathways

Once released into the environment, tert-butyl esters are subject to abiotic degradation processes in the atmosphere and in water systems.

In the atmosphere, the primary degradation pathway for organic compounds is through oxidation by photochemically generated hydroxyl (•OH) radicals. copernicus.org For analogous tert-butyl ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), the reaction with •OH radicals is a key degradation mechanism. capes.gov.brresearchgate.net Quantum chemistry studies show that the abstraction of hydrogen atoms from the ether's alkyl groups initiates their atmospheric oxidation. capes.gov.brresearchgate.net The half-life of a compound like MTBE in the atmosphere can be as short as three days. usgs.gov The presence of the tert-butyl group, a tertiary carbon structure, generally confers resistance to oxidation. nih.govgoogle.com However, the reaction with highly reactive species like hydroxyl radicals will lead to degradation. capes.gov.brresearchgate.net It is anticipated that tert-butyl 3-methylbut-2-enoate (B8612036) would also be susceptible to atmospheric oxidation, with the double bond in the 3-methylbut-2-enoate moiety being a likely site for attack by hydroxyl radicals, in addition to the hydrogen atoms on the tert-butyl group.

Hydrolysis is a significant degradation pathway for esters in aqueous environments. The rate of this process is highly dependent on pH and temperature. usgs.govnist.gov Studies on tert-butyl formate (B1220265) (TBF), an analogous ester, show that it undergoes relatively rapid hydrolysis, which is catalyzed by both acids and bases. oup.com At a near-neutral pH of 7 and a temperature of 22°C, the estimated half-life for TBF hydrolysis is approximately 5 days. usgs.gov This process becomes significantly faster under acidic (pH < 4) or basic (pH > 8) conditions. oup.com For instance, in fog water with a pH as low as 2.2, the half-life can decrease to about 11 hours, while in alkaline waters with a pH of 11, the half-life is a mere 8 minutes. usgs.govoup.com The primary product of TBF hydrolysis is tert-butyl alcohol (TBA). usgs.gov Given the structural similarities, tert-butyl 3-methylbut-2-enoate is expected to follow a similar hydrolysis pattern, yielding tert-butyl alcohol and 3-methylbut-2-enoic acid.

Table 1: Hydrolysis Half-life of tert-Butyl Formate (TBF) at 22°C

pH Half-life
2.2 ~11 hours
3-5 3-7 days
5-7 ~5 days
>8 Increasingly rapid
11 ~9 minutes

Data derived from studies on tert-butyl formate hydrolysis. oup.com

Biodegradation Studies

Microbial activity plays a crucial role in the ultimate breakdown of tert-butyl esters and their primary degradation products in soil and water.

The biodegradation of compounds containing a tert-butyl group, such as the fuel oxygenates MTBE and ETBE, has been extensively studied. nih.gov These compounds are known to be recalcitrant to biodegradation due to the sterically hindered tertiary carbon structure and the ether bond. nih.gov However, various microbial consortia have been identified that can degrade them under both aerobic (oxygen-present) and, to a lesser extent, anaerobic (oxygen-absent) conditions. nih.govnih.govomicsonline.orgomicsonline.org Aerobic degradation is generally more effective. nih.govomicsonline.org Microorganisms can utilize these compounds as a source of carbon and energy. nih.govnih.gov In some cases, degradation occurs via cometabolism, where the microbes degrade the target compound while growing on another primary substrate, such as alkanes. nih.gov While ether oxygenates are generally resistant to anaerobic decay, some transformation has been observed. For example, MTBE has been shown to partially transform into tert-butyl alcohol under methanogenic conditions after a long acclimation period. nm.gov

A consistent finding across numerous studies on the biodegradation of tert-butyl ethers (MTBE, ETBE) is the formation of tert-butyl alcohol (TBA) as a primary intermediate. nih.govacs.orgresearchgate.net The initial microbial attack, often by a monooxygenase enzyme, cleaves the ether bond, releasing TBA. nih.gov This TBA can then be further metabolized by microorganisms. nih.govacs.org In studies with propane-oxidizing bacteria, the oxidation of MTBE and ETBE resulted in the production of nearly stoichiometric amounts of TBA. researchgate.net Further metabolism of TBA can lead to products like 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate, which have been identified as major urinary metabolites in animal studies of MTBE exposure. acs.orgnih.gov It is highly probable that the biodegradation of this compound would also proceed via an initial cleavage of the ester bond, releasing tert-butyl alcohol.

Table 2: Key Biotransformation Products of Analogous tert-Butyl Compounds

Original Compound Primary Intermediate Further Metabolites
Methyl tert-butyl ether (MTBE) tert-Butyl alcohol (TBA) 2-Methyl-1,2-propanediol, 2-Hydroxyisobutyrate
Ethyl tert-butyl ether (ETBE) tert-Butyl alcohol (TBA) 2-Methyl-1,2-propanediol, 2-Hydroxyisobutyrate

Data compiled from biotransformation studies of fuel oxygenates. acs.orgresearchgate.netnih.gov

The cleavage of the ester bond in tert-butyl esters is facilitated by specific microbial enzymes. Carboxylic ester hydrolases (EC 3.1.1.-), a broad class of enzymes that includes lipases and esterases, are responsible for hydrolyzing ester bonds to produce an alcohol and a carboxylic acid. nih.govmdpi.com Research has identified several enzymes with the ability to hydrolyze sterically demanding tert-butyl esters. researchgate.net Notably, an esterase from Bacillus subtilis (BsubpNBE) and lipase (B570770) A from Candida antarctica (CAL-A) have been shown to be highly active in hydrolyzing a range of tert-butyl esters. nih.govresearchgate.netgoogle.com The initial step in the aerobic metabolism of compounds like MTBE is often carried out by monooxygenase enzymes, with some characterized as cytochrome P-450 systems. nih.gov These enzymes hydroxylate the molecule, leading to the cleavage of the ether bond and the formation of tert-butyl alcohol. nih.gov It is therefore the action of esterases and lipases that would be directly responsible for the initial cleavage of the this compound molecule in a biological system.

Pyrolysis and Thermal Decomposition Kinetics

The study of the pyrolysis and thermal decomposition of tert-butyl esters is crucial for understanding their behavior in high-temperature environments and potential transformation pathways.

Investigation of Primary and Secondary Decomposition Pathways

The primary thermal decomposition pathway for tert-butyl esters, including unsaturated analogs like tert-butyl methacrylate (B99206), is a unimolecular elimination reaction. This process occurs through a six-membered cyclic transition state, yielding isobutylene (B52900) and the corresponding carboxylic acid. chemsafetypro.comresearchgate.net This concerted mechanism is a well-established reaction for esters containing a tertiary alkyl group.

In the case of polymeric analogs such as poly(tert-butyl methacrylate), three main reactions occur during thermal decomposition:

Depolymerization to the monomer.

Ester decomposition into isobutene and poly(methacrylic acid).

Subsequent dehydration of the poly(methacrylic acid) to form poly(methacrylic anhydride). chemsafetypro.com

Initially, depolymerization is rapid but is soon hindered by the products of the ester decomposition. The propagation of the depolymerization, or "unzipping," appears to be blocked by the resulting anhydride (B1165640) units. chemsafetypro.com For non-polymeric tert-butyl esters, the primary focus remains on the elimination reaction.

Secondary decomposition pathways can become significant at higher temperatures. These can include more complex radical-initiated processes, leading to a wider array of smaller molecules. For instance, at elevated temperatures, the initial products of isobutylene and the carboxylic acid can undergo further degradation.

Formation of Gaseous and Condensed-Phase Products

The pyrolysis of tert-butyl esters consistently leads to the formation of specific gaseous and condensed-phase products.

The primary gaseous product from the decomposition of the tert-butyl group is isobutylene . This is a direct consequence of the unimolecular elimination reaction. The condensed-phase product is the corresponding carboxylic acid . For this compound, this would be 3-methylbut-2-enoic acid.

In studies of analogous compounds like poly(tert-butyl acrylate), the proposed mechanism also shows the formation of isobutylene and poly(acrylic acid) as the primary products. researchgate.net

The following table summarizes the expected primary decomposition products for this compound and a relevant analogue.

CompoundPrimary Gaseous ProductPrimary Condensed-Phase Product
This compoundIsobutylene3-methylbut-2-enoic acid
Poly(tert-butyl methacrylate)IsobutylenePoly(methacrylic acid)

Predictive Modeling of Environmental Fate and Persistence

Predictive models are essential tools for assessing the potential environmental impact of chemical compounds in the absence of extensive experimental data. Quantitative Structure-Activity Relationship (QSAR) models and multimedia fugacity models are two prominent approaches. europa.eunih.govwikipedia.org

The US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used tool that incorporates various models to predict the physicochemical properties and environmental fate of organic compounds. chemsafetypro.comregulations.govepa.govepisuite.dev These models are instrumental in screening-level risk assessments and prioritizing chemicals for further testing. europa.euepisuite.dev

For a compound like this compound, EPI Suite™ can estimate several key environmental fate parameters. The suite uses the chemical's structure, typically entered as a SMILES string, to run a series of models. chemsafetypro.com

Key models within EPI Suite™ and their relevance include:

BIOWIN™ : Predicts aerobic and anaerobic biodegradability, providing an indication of the compound's persistence in environments with microbial activity. episuite.dev For unsaturated esters, the presence of the double bond and the ester group will influence the predicted rate of biodegradation. nih.gov

KOCWIN™ : Estimates the soil adsorption coefficient (Koc), which indicates the likelihood of the chemical to bind to soil and sediment or remain in the water column. chemsafetypro.com

HYDROWIN™ : Predicts the rate of hydrolysis. As an ester, this compound is susceptible to hydrolysis, which can be a significant degradation pathway in aquatic environments. epa.gov

AOPWIN™ : Estimates the rate of atmospheric oxidation by hydroxyl radicals and ozone, a primary degradation pathway for chemicals in the atmosphere. episuite.dev

LEV3EPI™ : A Level III fugacity model that predicts the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) under steady-state conditions. wikipedia.orgregulations.govcefic-lri.org This provides a holistic view of the chemical's likely distribution in the environment. wikipedia.orgunipd.itresearchgate.netresearchgate.net

The following interactive table illustrates the types of data that would be generated by a tool like EPI Suite™ for assessing the environmental fate of this compound.

Environmental Fate Parameter Predicted by Model Significance for Environmental Persistence
BiodegradationBIOWIN™Predicts how quickly the compound is broken down by microorganisms. "Readily biodegradable" suggests lower persistence.
Soil Adsorption Coefficient (Koc)KOCWIN™Indicates mobility in soil. High Koc suggests the compound will be less mobile and may accumulate in soil and sediment.
Hydrolysis Half-lifeHYDROWIN™Estimates the time it takes for half of the compound to break down in water via hydrolysis. Shorter half-life indicates lower persistence in water.
Atmospheric Oxidation Half-lifeAOPWIN™Predicts how long the compound will persist in the atmosphere before being degraded by oxidants.
Multimedia PartitioningLEV3EPI™ (Fugacity Model)Shows the percentage of the chemical that will end up in air, water, soil, and sediment, indicating primary environmental sinks.

QSAR models, in general, are developed by correlating molecular descriptors with experimental data for a set of chemicals. nih.govuci.eduresearchgate.net For esters, these models can predict properties like aquatic toxicity and biodegradability, helping to rank them for potential environmental risk. researchgate.net The reliability of these predictions depends on the model's applicability to the specific chemical class and the availability of robust training data. nih.gov

Conclusion and Outlook in Chemical Research

Synthesis of Current Academic Knowledge on Tert-butyl 3-methylbut-2-enoate (B8612036)

Tert-butyl 3-methylbut-2-enoate, with the CAS number 22842-54-2, is an organic ester characterized by a tert-butyl group attached to an unsaturated carboxylate, specifically the 3-methylbut-2-enoate moiety. sielc.com Its molecular formula is C9H16O2, and it has a molecular weight of approximately 156.22 g/mol . sielc.com

The core of its chemical nature lies in the interplay between the bulky tert-butyl group and the α,β-unsaturated ester functionality. The tert-butyl group is known for imparting significant steric hindrance and conferring stability. researchgate.net In the context of esters, this group serves as a valuable protecting group for carboxylic acids in organic synthesis. researchgate.netyoutube.com It is notably stable under a wide range of conditions, including basic and nucleophilic environments, but can be cleaved selectively under specific acidic conditions, often liberating isobutylene (B52900). youtube.comorgsyn.org This allows for the deprotection of the carboxylic acid without affecting other sensitive functional groups in the molecule. youtube.com

The α,β-unsaturated system in the 3-methylbut-2-enoate portion of the molecule makes it susceptible to specific chemical transformations. These include conjugate addition reactions (Michael additions) and cycloadditions. Research on related 3-substituted 2-methylbut-2-enoic acid derivatives indicates that reactions can be highly stereoselective. rsc.org The parent acid, 3-methyl-2-butenoic acid, can be synthesized from raw materials like 2-methyl-3-butyn-2-ol, which is then oxidized to yield the final acid. google.com The esterification of this acid with tert-butanol (B103910) or isobutylene under acidic catalysis represents a primary, though not extensively documented, synthetic route to the title compound.

Analytical methods for its characterization have been noted, including analysis by reverse-phase high-performance liquid chromatography (HPLC). sielc.com Spectroscopic data for closely related compounds are available, which can serve as a reference for the characterization of this compound.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 22842-54-2 sielc.com
Molecular Formula C9H16O2 sielc.com
Molecular Weight 156.226 g/mol sielc.com
Synonyms 2-Butenoic acid, 3-methyl-, 1,1-dimethylethyl ester sielc.com
InChI Key KNXISWJTUXKGCI-UHFFFAOYSA-N sielc.com

Identification of Gaps and Unexplored Research Avenues

Despite the well-understood chemistry of its constituent functional groups, a comprehensive review of scientific literature reveals a significant gap in research focused specifically on this compound. The primary unexplored avenues include:

Detailed Synthetic Optimization: While general esterification methods can be proposed, specific studies detailing optimized, high-yield, and scalable synthesis protocols for this particular ester are lacking. Investigations into various catalytic systems and reaction conditions could fill this void.

Thorough Physicochemical Characterization: There is a scarcity of published experimental data for its physical properties. Key data points such as boiling point, melting point, density, refractive index, and vapor pressure need to be experimentally determined and documented.

Comprehensive Spectroscopic Database: A complete and publicly accessible database of its spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not readily available. Such a database is fundamental for its unambiguous identification in research and industrial applications.

Reactivity and Mechanistic Studies: Specific studies on the reactivity of this compound are absent. Research into its behavior in key organic reactions, such as Michael additions, cycloadditions, polymerization, and hydrogenation, would provide valuable insights. The influence of the tert-butyl group on the stereochemical outcomes of these reactions compared to smaller esters is a particularly interesting and unexplored area. rsc.org

Biological Activity and Application Potential: There is no significant research into the biological properties of this compound. Many esters of similar structure are used as flavoring agents or have other biological activities. thegoodscentscompany.com Screening for such properties could uncover new applications.

Future Directions for Fundamental and Applied Research on the Compound

Building on the identified gaps, future research on this compound can be directed toward both fundamental understanding and practical applications.

Fundamental Research:

Systematic Synthesis and Characterization: A foundational study should focus on the efficient synthesis of the compound, followed by a thorough experimental determination of its physicochemical and spectroscopic properties. This would provide the necessary benchmark data for all future research.

Mechanistic Investigations: Detailed mechanistic studies of its characteristic reactions are warranted. For instance, investigating the kinetics and stereoselectivity of conjugate additions with various nucleophiles would illuminate the electronic and steric effects of the tert-butyl and 3-methyl groups.

Computational Modeling: Theoretical studies using computational chemistry could predict its reactivity, spectroscopic signatures, and physical properties, providing a valuable complement to experimental work.

Applied Research:

Monomer for Polymer Synthesis: Its unsaturated nature suggests potential use as a monomer or co-monomer in polymerization reactions. The resulting polymers, bearing bulky tert-butyl ester side chains, could exhibit unique properties such as high thermal stability, specific solubility, or tailored refractive indices.

Intermediate in Fine Chemical Synthesis: Leveraging the tert-butyl group as a robust protecting group, the compound could be employed as an intermediate in the multi-step synthesis of complex organic molecules, such as pharmaceuticals or natural products. The α,β-unsaturation provides a handle for further molecular elaboration before a final, mild deprotection step.

Fragrance and Flavor Industry: Given that many structurally related esters are used as flavor and fragrance components, a sensory evaluation of this compound is a logical step. Its potential fruity or floral notes could make it a candidate for use in the food and cosmetic industries.

Agrochemical Research: The 3-methylbut-2-enoic acid moiety is present in some biologically active compounds. Investigating the herbicidal, insecticidal, or fungicidal properties of this ester could lead to applications in agriculture.

Q & A

Q. How does the tert-butyl group affect the photostability and degradation mechanisms of this compound?

  • Methodological Answer: The tert-butyl group reduces photodegradation by shielding the ester moiety from UV radiation. Accelerated aging studies (Xe arc lamp, 300–800 nm) coupled with LC-MS identify degradation products (e.g., 3-methylbut-2-enoic acid). Compare with methyl or ethyl esters to quantify protective effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.